2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Overview
Description
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of thiophene, pyran, and pyrazole rings, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄N₂O₂S with a molecular weight of 246.32 g/mol. The compound's structure includes:
- Thiophene ring : A five-membered ring containing sulfur.
- Pyran ring : A six-membered ring containing one oxygen atom.
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
This structural complexity is believed to enhance its biological efficacy.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds against Gram-positive and Gram-negative bacteria, it was found that certain derivatives showed inhibition zones ranging from 10 to 22 mm, comparable to standard antibiotics like ampicillin . Specifically, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) between 20 and 25 μg/mL against various bacterial strains .
Bacterial Strain | MIC (μg/mL) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 20 | Ampicillin |
Escherichia coli | 25 | Cefazolin |
Bacillus subtilis | 20 | Ampicillin |
Anticancer Activity
Pyrazole derivatives have been recognized for their anticancer properties. Studies have shown that compounds with similar structures to this compound can inhibit key cancer pathways. For instance, certain derivatives have been effective against BRAF(V600E) and EGFR mutations in cancer cells . The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Research has indicated that these compounds can reduce inflammatory markers in vitro and in vivo. For example, the compound was found to decrease levels of pro-inflammatory cytokines in models of acute inflammation .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that those with thiophene substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .
- Cancer Cell Proliferation : In vitro studies revealed that specific pyrazole derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as lead compounds for drug development .
Properties
IUPAC Name |
2-(3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-3-4-15-11-1-5-16-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8H,1,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXTPMYTHZLBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C3=CSC=C3)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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